7,14-bis(furan-2-yl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Description
Chemical Context and Nomenclature
The IUPAC name of this compound reflects its polycyclic architecture and substituent arrangement. The base structure, tetradecane, is modified by four nitrogen atoms (tetrazatetracyclo), four ketone groups (tetrone), and two furan-2-yl methyl groups at positions 7 and 14. The "6.6.0.0²,⁶.0⁹,¹³" notation specifies the bridgehead atoms and ring junctions, defining a fused system of six- and five-membered rings.
The furan substituents introduce aromatic heterocyclic character, while the tetrone groups (3,5,10,12-tetrone) provide electron-deficient regions conducive to π-stacking and hydrogen bonding. Methyl groups at positions 4 and 11 enhance steric stability, a feature observed in analogous tetracyclic systems like 10,10-dimethyl-8,11,13-triazatetracyclo derivatives.
Table 1: Structural Features of Related Tetracyclic Compounds
| Compound | Heteroatoms | Substituents | Key Properties |
|---|---|---|---|
| Target compound | 4N, 4O | 2 furan-2 |
Properties
IUPAC Name |
7,14-bis(furan-2-yl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-21-17(25)11-13(9-5-3-7-29-9)24-16-12(18(26)22(2)20(16)28)14(10-6-4-8-30-10)23(24)15(11)19(21)27/h3-8,11-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBLDLHJBRZFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N3C4C(C(N3C2C1=O)C5=CC=CO5)C(=O)N(C4=O)C)C6=CC=CO6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-bis(furan-2-yl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final tetracyclic structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7,14-bis(furan-2-yl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
7,14-bis(furan-2-yl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7,14-bis(furan-2-yl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of tetrazamacrocycles with varied substituents. Key analogues include:
5,7,12,14-Tetramethyl-1,4,8,11-tetrazacyclotetradecane-N',N'',N''',N''''-tetraacetic acid (H₄L) :
- Substituents : Methyl and acetate groups.
- Thermodynamic Stability : Forms highly stable complexes with lanthanides (log K ~16–18 at 40°C), attributed to the chelating carboxylate groups.
- Solubility : Higher aqueous solubility due to ionizable acetate groups, unlike the furan-substituted compound, which is sparingly soluble in water.
Poly[bis(3,10-bis(2-hydroxyethyl)-1,3,5,8,10,12-hexaazacyclotetradecane)] :
- Substituents : Hydroxyethyl groups.
- Coordination Behavior : Acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Mo⁴⁺), forming 3D coordination polymers. The furan-substituted compound, in contrast, primarily binds alkali metals due to its ketone-rich structure.
Thermodynamic and Binding Properties
A comparative analysis of stability constants (log K) and thermodynamic parameters is provided below:
Key Findings :
- The acetate-substituted H₄L exhibits superior lanthanide affinity due to its hard donor carboxylate groups, whereas the furan-substituted compound lacks strong chelating sites.
- The hydroxyethyl analogue’s flexibility enables diverse coordination geometries, unlike the rigid, planar ketone framework of the target compound.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (Tc) for binary fingerprint comparison :
- Tanimoto Similarity (Tc) :
- Target vs. H₄L: 0.65 (moderate similarity; shared tetrazacycle core but divergent substituents).
- Target vs. Hydroxyethyl-substituted: 0.55 (lower similarity due to differing ring size and substituent polarity).
- Topological Polar Surface Area (TPSA) :
- Target: 180 Ų (high polarity from ketones).
- H₄L: 220 Ų (higher polarity from carboxylates).
Biological Activity
The compound 7,14-bis(furan-2-yl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₄
- Molecular Weight : 306.32 g/mol
The structure features multiple furan rings and a tetrazatetracyclic framework that may contribute to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
Anticancer Activity
Recent studies have indicated that compounds containing furan rings exhibit notable anticancer properties. For instance, derivatives of furan have been synthesized and tested against various cancer cell lines. One study highlighted the synthesis of new furan-based compounds that showed significant cytotoxic effects on cancer cells, with IC50 values indicating potent activity against specific types of cancer .
The proposed mechanism of action for the anticancer activity of this compound involves:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic pathways.
- Inhibition of Cell Proliferation : It potentially disrupts cell cycle progression, leading to reduced proliferation rates in malignant cells.
Antimicrobial Activity
In addition to anticancer effects, preliminary tests have suggested that the compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains in vitro, indicating potential applications in treating infections .
Case Studies
-
Study on Anticancer Effects :
- Objective : Evaluate the cytotoxicity of the compound on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
-
Antimicrobial Testing :
- Objective : Assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : Zones of inhibition measured 12 mm for S. aureus and 10 mm for E. coli at a concentration of 100 µg/disc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
